2-Bromo-3,5-dinitrobenzoic acid

Overview

Description

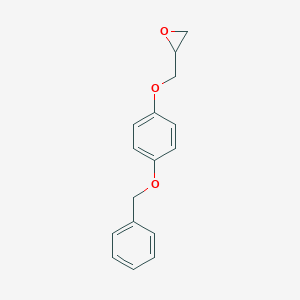

2-Bromo-3,5-dinitrobenzoic acid (2-BDB) is a versatile organic compound with a wide range of applications in both academic and industrial research. It is a member of the nitrobenzoic acid family and is composed of a benzene ring with two bromine atoms and three nitro groups attached. 2-BDB is an important intermediate in the synthesis of many compounds and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Co(II) Complexes : It is used in synthesizing Co(II) complexes with 4,4'-bipyridine, forming coordination polymers and complexes with distinct recognition patterns (Pedireddi & Varughese, 2004).

Synthesis of Methyl 5-hydroxy-2-methyl-3-oxo-1-cyclopentene Carboxylate : It aids in synthesizing a compound identical to a picrotoxinin degradation product (Finch & Schlittler, 1968).

Preparation of Derivatives of 4-hydroxybenzoic Acid : The acid is used in preparing derivatives of 4-hydroxybenzoic acid and its methyl and n-butyl esters (Cavill, 1945).

Promoting Aldehydes Reaction : It promotes reactions between aldehydes and diarylmethanols, leading to middle to high yields (Zhu, Wang, & Guo, 2012).

Intermediate for Pyrimidine Medicaments : 4-bromo-3,5-dihydroxybenzoic acid, a related compound, serves as an intermediate in preparing pyrimidine medicaments (Xu Dong-fang, 2000).

Proton Transfer Studies : A molecular complex involving 3,5-dinitrobenzoic acid shows significant proton transfer, useful for investigating proton migration in short strong hydrogen bonds (Ford, McIntyre, Johnson, & Evans, 2013).

Layered Structures Formation : It forms layered structures with 4,4′-bipyridyl and can incorporate anthracene molecules (Pedireddi, Ranganathan, & Chatterjee, 1998).

Supramolecular Reagent : It forms binary and ternary complexes, acting as a versatile supramolecular reagent for scientific research (Hill, Levendis, & Lemmerer, 2018).

Antifungal Activity : 2-Bromo-3,5-dinitrobenzoic acid esters show significant antifungal activity and act as protectant fungicides against various plant pathogens (Lehtonen, Summers, & Carter, 1972).

Cardiotonic Glycosides Estimation : It's used for estimating digitoxin and other cardiotonic glycosides (Tattje, 1957).

Mechanism of Action

Target of Action

The primary targets of 2-Bromo-3,5-dinitrobenzoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

The mode of action of this compound is not well-documented in the literature. As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular or molecular functions. The exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

Given the complexity of biological systems, it’s probable that this compound influences multiple pathways, leading to downstream effects that contribute to its overall action .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .

Result of Action

These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Bromo-3,5-dinitrobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by forming stable complexes that inhibit their activity . Additionally, this compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . It also affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. For instance, it can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to enzyme inhibition . Additionally, this compound can induce conformational changes in proteins, affecting their activity and stability. It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . For example, high doses of this compound can cause liver and kidney damage, as well as hematological abnormalities. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully control the dosage of this compound in animal studies to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can undergo reduction and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and energy production. For instance, it can inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to reduced ATP production and altered cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signal transduction and gene expression.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name |

2-bromo-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O6/c8-6-4(7(11)12)1-3(9(13)14)2-5(6)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKJKUFARRJPRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396171 | |

| Record name | 2-bromo-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116529-60-3 | |

| Record name | 2-Bromo-3,5-dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116529-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)

![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)

![Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B47320.png)